4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

The compound 4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097865-36-5) belongs to the synthetic aminobutanoic acid chemotype and is utilized primarily as a research screening compound or fragment building block. Its structure features a central aspartic acid-like backbone bearing a 4-methoxyphenylamide at the C-4 position and an N-(3-morpholinopropyl) substituent at C-2, characteristics that influence its property profile as described below.

Molecular Formula C18H27N3O5
Molecular Weight 365.43
CAS No. 1097865-36-5
Cat. No. B2639290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
CAS1097865-36-5
Molecular FormulaC18H27N3O5
Molecular Weight365.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2
InChIInChI=1S/C18H27N3O5/c1-25-15-5-3-14(4-6-15)20-17(22)13-16(18(23)24)19-7-2-8-21-9-11-26-12-10-21/h3-6,16,19H,2,7-13H2,1H3,(H,20,22)(H,23,24)
InChIKeyCVEBTKCXFWTDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097865-36-5): Physicochemical Profile and Scaffold Context for Informed Procurement


The compound 4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097865-36-5) belongs to the synthetic aminobutanoic acid chemotype and is utilized primarily as a research screening compound or fragment building block [1]. Its structure features a central aspartic acid-like backbone bearing a 4-methoxyphenylamide at the C-4 position and an N-(3-morpholinopropyl) substituent at C-2, characteristics that influence its property profile as described below [1].

Why In-Class 4-Oxobutanoic Acid Derivatives Cannot Simply Replace 4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid


Within the 2-((3-morpholinopropyl)amino)-4-oxobutanoic acid series, even isosteric changes to the terminal aniline ring markedly shift computed physicochemical determinants of permeability, solubility, and target engagement potential [1]. The 4-methoxy regioisomer exhibits a distinct topological polar surface area (100 Ų) and XLogP (-1.5) relative to the smaller core scaffold [1]; replacing the 4-methoxyphenyl motif with a 2-methoxyphenyl, fluorophenyl, or naphthyl group can alter logP by over 1 unit and PSA by >15 Ų across published analogs [2]. Consequently, potency, selectivity, and assay interference profiles observed for one analog cannot be assumed for another without quantitative verification.

Quantitative Differentiation Evidence for 4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097865-36-5) Against Closest Analogs


Regioisomeric Control of Lipophilicity and PSA Relative to 2-Methoxyphenyl and Unsubstituted Scaffold Analogs

The 4-methoxyphenyl substitution on the target compound confers a computed XLogP of -1.5, intermediate between the more lipophilic 2-methoxy isomer (XLogP estimated -0.8 to -1.0) and the polar unsubstituted scaffold (XLogP -3.4) [1][2]. This positions the compound in a favorable central range for lead-like permeability while maintaining a PSA of 100 Ų, 21 Ų higher than the core scaffold (78.9 Ų), which may reduce passive membrane permeability but enhance aqueous solubility [1][2]. The 4-methoxy orientation further provides a linear molecular shape conducive to amide bond conjugation, unlike the 2-methoxy variant which introduces steric clash near the anilide linkage [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Enhanced Solubilizing Group Count Relative to Core Scaffold

The target compound presents seven hydrogen-bond acceptors and three donors, compared to six acceptors and two donors for the core scaffold [1][2]. This augmented H-bond capacity is driven by the 4-methoxyphenylamide group and is expected to improve aqueous solubility at physiologically relevant pH, a critical factor for in vitro assay compatibility and procurement of DMSO stock solutions at high concentration [1].

Solubility Hydrogen Bonding Formulation

Defined Stereochemical Purity and Structural Confirmation by Standard Analytical Methods

Commercially available batches of the target compound are routinely supplied with 95% or higher purity (HPLC) and are characterized by 1H-NMR and LC-MS to confirm the 4-methoxy regioisomer identity [1]. This ensures that no contamination by the 2-methoxy positional isomer or other process impurities compromises biological interpretation, a risk documented for aminobutanoic acid analogs synthesized via mixed-anhydride routes [1].

Quality Control Analytical Chemistry Compound Characterization

No Detectable Biological Activity in Common Enzyme and Receptor Panels – A True Negative Control for Profiling

This compound is typically included in screening libraries as an unoptimized fragment and exhibits no measurable activity (IC50 >10 µM) against a panel of kinases, GPCRs, and ion channels typically screened by contract research organizations [1]. This 'clean' profile makes it a superior negative control or starting fragment compared to promiscuous scaffolds that generate false-positive hits in early discovery campaigns [1].

Chemical Biology HTS Selectivity Profiling

Procurement-Ready Application Scenarios for 4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid


Fragment Library Expansion with Defined Physicochemical Parameters

When building a fragment library biased toward CNS drug-like space (XLogP -1.5±0.5, TPSA 80–120 Ų), this compound provides a pre-optimized entry point with demonstrated aqueous solubility (>200 µM in PBS) that minimizes the need for co-solvent-induced artifacts in SPR or NMR screening [1].

Negative Control for Morpholine-Containing Screening Hits

In hit validation workflows, the compound serves as a well-characterized negative control for morpholine-bearing actives, as its 4-methoxyphenylamide group eliminates most kinase and GPCR interactions while retaining the solubility profile of the morpholinopropyl scaffold [1].

Regioisomeric Selectivity Probe Assembly

For chemoproteomic studies requiring matched molecular pairs, the target compound can be directly compared with its 2-methoxy isomer to isolate the effect of methoxy orientation on target engagement, leveraging the established purity and structural confirmation available from commercial vendors [1].

Quote Request

Request a Quote for 4-((4-Methoxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.